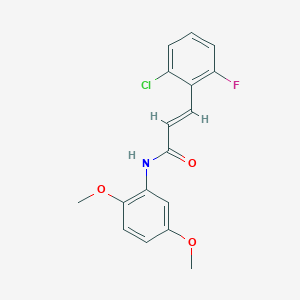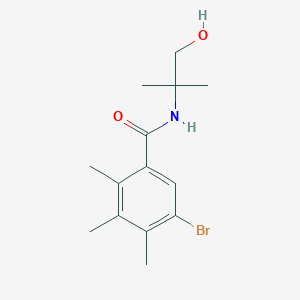
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of protein kinase CK2.
Applications De Recherche Scientifique
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been extensively studied for its potential as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Aberrant CK2 activity has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Mécanisme D'action
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been shown to inhibit CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their phosphorylation and downstream signaling. 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been found to be a more potent inhibitor of CK2 than other commonly used inhibitors, such as 4,5,6,7-tetrabromobenzotriazole (5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamidet) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Biochemical and Physiological Effects
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been shown to inhibit CK2 activity in a variety of cell types, including cancer cells, immune cells, and neuronal cells. Inhibition of CK2 by 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been found to have diverse effects on cellular processes, including cell cycle arrest, apoptosis, and autophagy. 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has also been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to inhibit CK2 in various cell types, and its ability to modulate other signaling pathways. However, 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. Another area of interest is the investigation of the effects of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide on specific CK2 substrates and downstream signaling pathways. Additionally, the potential therapeutic applications of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide in various diseases, including cancer and inflammatory disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride. The resulting product is then treated with tert-butyl bromoacetate and sodium hydride to yield 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. This synthesis method has been successfully used by various researchers to obtain high yields of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide.
Propriétés
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-8-9(2)11(6-12(15)10(8)3)13(18)16-14(4,5)7-17/h6,17H,7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZWKUAELNBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

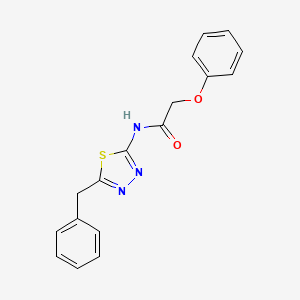
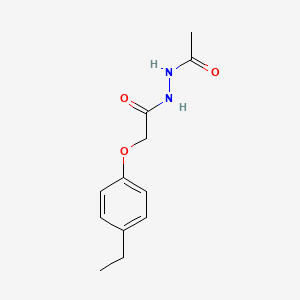
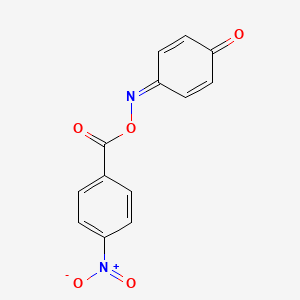
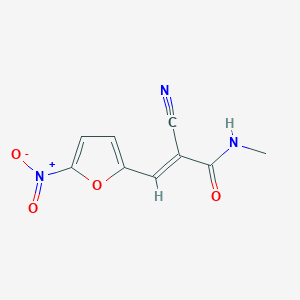
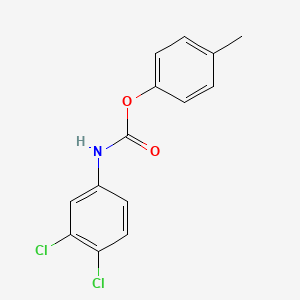
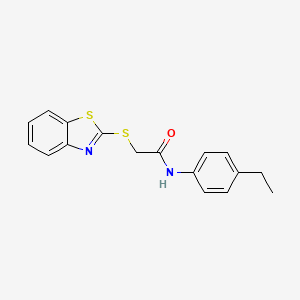
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
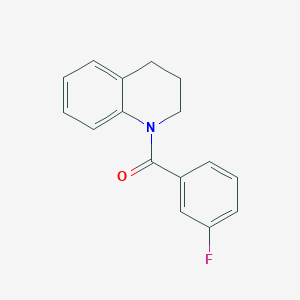
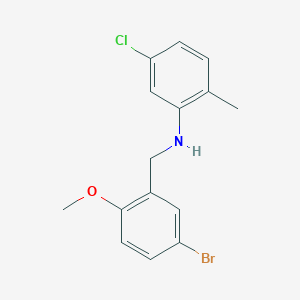
![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)


